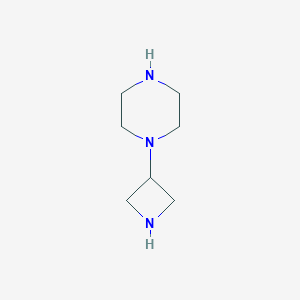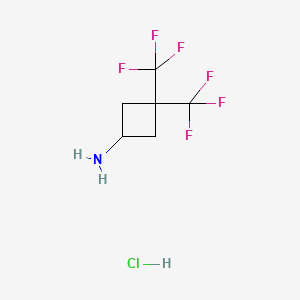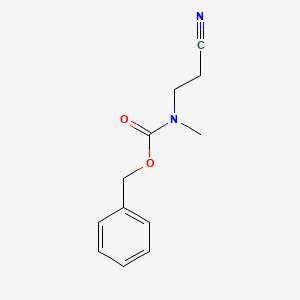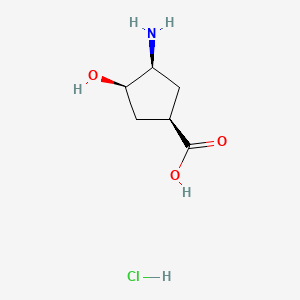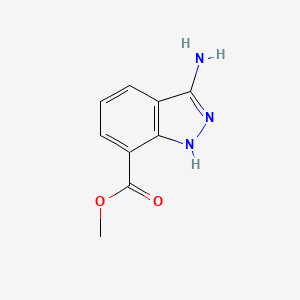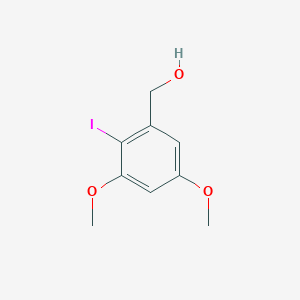
(2-Iodo-3,5-dimethoxyphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Iodo-3,5-dimethoxyphenyl)methanol: is an organic compound with the molecular formula C9H11IO3 It is characterized by the presence of an iodine atom and two methoxy groups attached to a benzene ring, along with a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Iodo-3,5-dimethoxyphenyl)methanol typically involves the iodination of 3,5-dimethoxybenzyl alcohol. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Iodo-3,5-dimethoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding deiodinated compound.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products:
Oxidation: Formation of 2-iodo-3,5-dimethoxybenzaldehyde or 2-iodo-3,5-dimethoxybenzoic acid.
Reduction: Formation of 3,5-dimethoxybenzyl alcohol.
Substitution: Formation of 2-azido-3,5-dimethoxyphenylmethanol or 2-cyano-3,5-dimethoxyphenylmethanol.
Applications De Recherche Scientifique
Chemistry: (2-Iodo-3,5-dimethoxyphenyl)methanol is used as a building block in organic synthesis, particularly in the preparation of more complex molecules
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a subject of study in medicinal chemistry.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s derivatives may possess therapeutic properties, such as anti-inflammatory or anticancer activities, which are being explored in preclinical studies.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of advanced materials with specific functionalities.
Mécanisme D'action
The mechanism of action of (2-Iodo-3,5-dimethoxyphenyl)methanol and its derivatives depends on their specific chemical structure and the biological target they interact with. Generally, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the iodine atom and methoxy groups can influence the compound’s binding affinity and selectivity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
(3,5-Dimethoxyphenyl)methanol: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.
2-Iodo-4,5-dimethoxyphenylmethanol: Similar structure but with different substitution pattern on the benzene ring, leading to distinct properties.
2-Iodo-3,4-dimethoxyphenylmethanol: Another isomer with different positioning of the methoxy groups, affecting its chemical behavior.
Uniqueness: (2-Iodo-3,5-dimethoxyphenyl)methanol is unique due to the specific positioning of the iodine atom and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H11IO3 |
|---|---|
Poids moléculaire |
294.09 g/mol |
Nom IUPAC |
(2-iodo-3,5-dimethoxyphenyl)methanol |
InChI |
InChI=1S/C9H11IO3/c1-12-7-3-6(5-11)9(10)8(4-7)13-2/h3-4,11H,5H2,1-2H3 |
Clé InChI |
PBFVZCCGWCZOGY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)OC)I)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


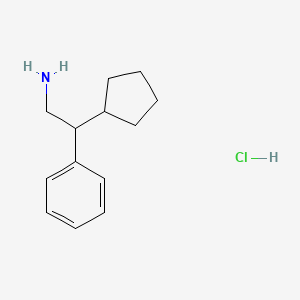

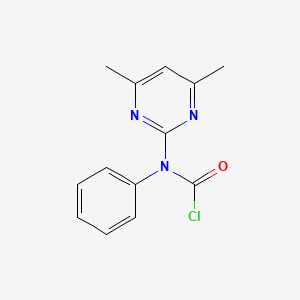

![5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine dihydrochloride](/img/structure/B13506721.png)
![2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethan-1-aminedihydrochloride](/img/structure/B13506723.png)
